Chemical Structure Analysis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid
Chemical Structure Analysis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-isopropylphenyl)phthalamic acid).[1] As a critical intermediate in the synthesis of N-substituted phthalimides and isoindolinones, this molecule represents a pivotal checkpoint in drug development workflows.[1] Its dual functionality—containing both a free carboxylic acid and a secondary amide—makes it highly susceptible to intramolecular cyclization, serving as both a versatile scaffold for library generation and a potential degradation impurity in late-stage pharmaceutical compounds.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
This compound belongs to the class of phthalamic acids , characterized by a kinetic stability that is heavily dependent on pH and temperature. In drug development, it is frequently encountered as the hydrolysis product of N-(2-isopropylphenyl)phthalimide or as the open-ring precursor to biologically active isoindolinone derivatives.[1]
| Property | Data |
| IUPAC Name | 2-[(2-Isopropylanilino)carbonyl]benzoic acid |
| Common Synonym | N-(2-isopropylphenyl)phthalamic acid |
| Molecular Formula | C₁₇H₁₇NO₃ |
| Molecular Weight | 283.33 g/mol |
| Key Functional Groups | Carboxylic Acid (-COOH), Secondary Amide (-CONH-), Isopropyl (-CH(CH₃)₂) |
| Predicted LogP | ~2.8 - 3.2 (Lipophilic due to isopropyl/aromatic rings) |
| pKa (Acid) | ~3.5 - 4.0 (Benzoic acid derivative) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water; Soluble in aqueous base (as carboxylate salt) |
Synthesis Protocol: Ring-Opening Aminolysis
Objective: Selective formation of the mono-amide without promoting double addition or premature cyclization to the imide.[1]
Mechanistic Rationale
The synthesis exploits the high electrophilicity of phthalic anhydride. The nucleophilic attack by the sterically hindered 2-isopropylaniline occurs at one of the carbonyl carbons.[1] The resulting carboxylate is protonated during workup to yield the target phthalamic acid.
Experimental Workflow
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Reagents:
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Phthalic Anhydride (1.0 eq, recrystallized)
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2-Isopropylaniline (1.05 eq, distilled)
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Solvent: Glacial Acetic Acid (or Dioxane for milder conditions)
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Procedure:
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Dissolution: Dissolve 14.8 g (0.1 mol) of phthalic anhydride in 100 mL of glacial acetic acid at room temperature.
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Addition: Add 14.2 g (0.105 mol) of 2-isopropylaniline dropwise over 20 minutes. Note: The reaction is exothermic; maintain temperature < 40°C to prevent cyclization.
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Reaction: Stir at ambient temperature for 2–4 hours. A white precipitate typically forms as the product is less soluble than the reagents.
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Quench & Isolation: Pour the reaction mixture into 300 mL of ice-cold water. Stir vigorously for 30 minutes.
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Filtration: Collect the solid by vacuum filtration. Wash with cold water (3 x 50 mL) to remove excess acetic acid and unreacted amine.
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Purification: Recrystallize from ethanol/water (9:1) if necessary. Avoid prolonged heating.
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-
Validation:
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TLC: Silica gel, Ethyl Acetate/Hexane (1:1) + 1% Acetic Acid. Product R_f ~ 0.3–0.4 (streak due to acid).
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Structural Characterization (Spectroscopy)[5][8][9][12]
Accurate identification requires distinguishing the open-ring phthalamic acid from the closed-ring phthalimide impurity.[1]
Nuclear Magnetic Resonance (NMR)
The diagnostic feature is the presence of the carboxylic proton and the amide proton, which are absent in the cyclized imide.
¹H NMR (400 MHz, DMSO-d₆):
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δ 12.8–13.2 ppm (br s, 1H): Carboxylic Acid (-COOH ). Disappears on D₂O shake.
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δ 9.8–10.2 ppm (s, 1H): Amide (-CONH -).[1] Downfield shift due to intramolecular H-bonding with the ortho-carboxylate.[1]
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δ 7.8–8.0 ppm (m, 1H): Phthalic aromatic proton (ortho to carbonyl).
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δ 7.5–7.7 ppm (m, 3H): Remaining phthalic aromatic protons.
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δ 7.1–7.4 ppm (m, 4H): Aniline aromatic ring protons.
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δ 3.0–3.2 ppm (septet, 1H, J=6.8 Hz): Isopropyl methine (-CH -).
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δ 1.1–1.2 ppm (d, 6H, J=6.8 Hz): Isopropyl methyls (-CH₃).
Infrared Spectroscopy (FT-IR)[1][5]
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3300–3400 cm⁻¹: N-H stretch (Amide).
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2500–3000 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).
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1690–1710 cm⁻¹: C=O stretch (Carboxylic acid).
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1640–1660 cm⁻¹: C=O stretch (Amide I band).
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Differentiation: The phthalimide (closed ring) would show a characteristic doublet carbonyl stretch at ~1710 and ~1770 cm⁻¹ (asymmetric/symmetric) and lack the broad OH/NH bands.
Mass Spectrometry (ESI-MS)[1]
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[M+H]⁺: m/z 284.1
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[M-H]⁻: m/z 282.1
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Fragmentation: Often shows a peak at m/z 148 (phthalic anhydride fragment) and m/z 136 (2-isopropylaniline fragment) due to thermal decomposition in the source or collision-induced dissociation.[1]
Stability & Reactivity Profile
The core challenge in working with 2-[(2-Isopropylanilino)carbonyl]benzoic acid is its tendency to undergo cyclodehydration .[1]
The Cyclization Pathway
Under acidic conditions, high heat (>100°C), or in the presence of dehydrating agents (EDC, SOCl₂), the amide nitrogen attacks the carboxylic acid carbonyl, expelling water to form N-(2-isopropylphenyl)phthalimide .
The Hydrolysis Pathway
In strong aqueous base or enzymatic conditions, the amide bond cleaves, reverting the molecule to phthalic acid and 2-isopropylaniline .
Pathway Visualization
The following diagram illustrates the synthesis and potential degradation pathways, highlighting the critical equilibrium researchers must manage.
Figure 1: Reaction landscape of 2-[(2-Isopropylanilino)carbonyl]benzoic acid, showing its formation from reagents and its dual reactivity pathways toward cyclization (impurity formation) or hydrolysis (degradation).[2]
Applications in Drug Development[8]
Scaffold for Isoindolinones
This molecule is a direct precursor to isoindolin-1-ones, a scaffold found in various bioactive compounds including anxiolytics and anticancer agents.[1] By reducing the carboxylic acid (or its derivative) while preserving the amide, or by reacting with organometallics, the isoindolinone core is accessed.
Impurity Marker
In the manufacturing of phthalimide-based drugs or agrochemicals (e.g., Flubendiamide analogs), this open-ring species is a common "Process Related Impurity."[1] Its presence indicates incomplete cyclization or moisture ingress during storage.
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Limit of Detection: HPLC methods should be optimized to separate the acid (polar, elutes early) from the imide (non-polar, elutes late).
References
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Bender, M. L. (1957). "Intramolecular Catalysis of Hydrolytic Reactions. II. The Hydrolysis of Phthalamic Acid." Journal of the American Chemical Society, 79(6), 1258–1262. [Link]
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Blackburn, R. A. M., Capon, B., & McRitchie, A. C. (1977).[3] "The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid." Bioorganic Chemistry, 6(1), 71-78. [Link]
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Shafer, J. A., & Morawetz, H. (1963). "Participation of a Neighboring Carboxyl Group in the Hydrolysis of Amides." Journal of Organic Chemistry, 28(7), 1899–1901. [Link]
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NIST Chemistry WebBook. "Phthalic acid, 2-isopropylphenyl ester derivatives (Analogous Spectral Data)." National Institute of Standards and Technology. [Link]
